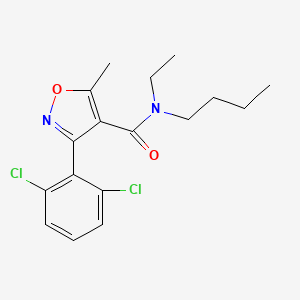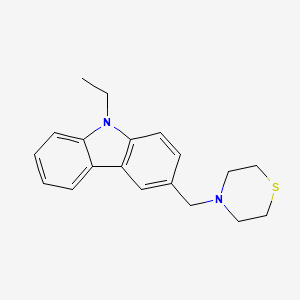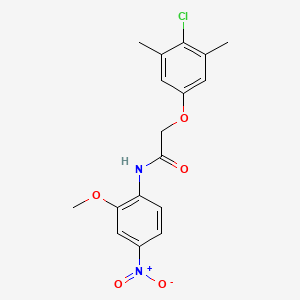![molecular formula C25H33NO4 B4974010 2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) is a useful research compound. Its molecular formula is C25H33NO4 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) is 411.24095853 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
The compound is known to undergo a Knoevenagel condensation . This reaction involves the formation of an enamine when proline reacts with the aldehyde to give the condensation product . In a subsequent step, a second molecule of dimedone is added to the double bond by a Michael addition .
Biochemical Pathways
The compound’s formation involves key biochemical reactions such as knoevenagel condensation and michael addition , which are integral to many biochemical pathways.
Result of Action
The compound’s formation involves key biochemical reactions, suggesting it may have significant molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions. It has been found to exhibit significant antioxidant activity, which suggests that it may interact with enzymes and proteins involved in oxidative stress responses .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by scavenging free radicals and reducing oxidative stress .
Propriétés
IUPAC Name |
2-[[4-(dimethylamino)phenyl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-24(2)11-17(27)22(18(28)12-24)21(15-7-9-16(10-8-15)26(5)6)23-19(29)13-25(3,4)14-20(23)30/h7-10,21,27,29H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGRLGIIAVYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)N(C)C)C3=C(CC(CC3=O)(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![4-[benzyl(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4973949.png)
![5-Acetyl-2-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4973951.png)

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate](/img/structure/B4973978.png)


![4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![(5E)-5-{[(4-nitrophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4973997.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)
